3-(Ethanesulfonyl)azetidine
Overview
Description
3-(Ethanesulfonyl)azetidine is a four-membered nitrogen-containing heterocycle with an ethanesulfonyl group attached to the azetidine ring Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)azetidine typically involves the reaction of azetidine with ethanesulfonyl chloride. One common method includes the coupling of azetidine-3-ol hydrochloride with ethanesulfonyl chloride to yield 1-ethylsulfonylazetidin-3-ol . This reaction is usually carried out under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Ethanesulfonyl)azetidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The ethanesulfonyl group can be displaced by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiolates.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidines, while ring-opening reactions can produce linear or branched amines .
Scientific Research Applications
3-(Ethanesulfonyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Ethanesulfonyl)azetidine is primarily driven by its ring strain and the presence of the ethanesulfonyl group. The ring strain makes the azetidine ring highly reactive, allowing it to participate in various chemical reactions. The ethanesulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with similar reactivity but higher ring strain.
Oxetanes: Four-membered oxygen-containing rings with different reactivity profiles.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different chemical properties.
Uniqueness
3-(Ethanesulfonyl)azetidine is unique due to the combination of the azetidine ring and the ethanesulfonyl groupThe presence of the ethanesulfonyl group enhances the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry .
Properties
IUPAC Name |
3-ethylsulfonylazetidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-2-9(7,8)5-3-6-4-5/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDSPYQVTRTULI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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